Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate
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Overview
Description
Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound featuring a pyrazole ring, an azo group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Azo coupling: The pyrazole derivative is then diazotized and coupled with a benzoate ester to form the azo compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- Methyl 4-aminobenzoate
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
Benzyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoate is unique due to its combination of a pyrazole ring, an azo group, and a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
3003-38-1 |
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Molecular Formula |
C24H20N4O3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
benzyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H20N4O3/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)26-25-20-14-12-19(13-15-20)24(30)31-16-18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
InChI Key |
AXWCPLZLTHSWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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